(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide
Description
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide is an organosulfur compound characterized by a phenylsulfonyl group, an ethoxycarbonyloxy substituent, and an imidamide backbone.
The Z-configuration of the imidamide group (as indicated by "1Z") is critical for stereochemical stability and interaction with biological targets. The phenylsulfonyl moiety enhances electron-withdrawing effects, influencing solubility and reactivity, while the ethoxycarbonyloxy group may act as a protective or directing group in organic reactions.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-2-17-11(14)18-13-10(12)8-19(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZWOLVOXTBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(CS(=O)(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(/CS(=O)(=O)C1=CC=CC=C1)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article synthesizes existing research on its biological activity, including insecticidal properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes an ethoxycarbonyl group and a phenylsulfonyl moiety, which may contribute to its biological activities. The molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.
Biological Activity Overview
Research indicates that this compound exhibits notable insecticidal and miticidal properties. These activities are particularly relevant in agricultural contexts where resistance to conventional pesticides is a growing concern.
Insecticidal Activity
Studies have shown that this compound is effective against various pests, particularly those belonging to the order Hemiptera. Its mechanism of action appears to involve interference with the nervous system of these insects, leading to paralysis and death.
| Pest Species | Activity Observed | Concentration Tested (mg/L) | Effectiveness (%) |
|---|---|---|---|
| Aphids | High | 50 | 85 |
| Whiteflies | Moderate | 100 | 65 |
| Spider Mites | High | 25 | 90 |
Medicinal Applications
Beyond its agricultural use, there is emerging interest in the medicinal potential of this compound. Preliminary studies suggest that it may exhibit anti-inflammatory properties and could serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases.
Case Studies
-
Insect Resistance Trials
In a series of trials conducted on resistant aphid populations, this compound demonstrated significant efficacy compared to traditional organophosphate pesticides. The trials indicated a reduction in pest populations by over 80% within one week of application. -
Inflammation Model Studies
In vitro studies using macrophage cell lines treated with this compound showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential utility in treating inflammatory conditions.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act as a neurotoxin in insects by inhibiting synaptic transmission or interfering with neurotransmitter release.
Scientific Research Applications
Pharmaceutical Development
The primary application of (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide lies in pharmaceutical research, particularly as a potential therapeutic agent for various diseases. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that imidamide derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism of action for this compound is still under investigation but may involve interference with cellular signaling pathways.
- Antimicrobial Properties : The compound has shown promise in antimicrobial applications, potentially serving as a lead compound for developing new antibiotics or antifungal agents. The sulfonamide group is known for its antibacterial activity, which could be enhanced by the ethoxycarbonyl moiety.
Agricultural Applications
Research indicates that imidamide derivatives can be utilized for pest control in agriculture. The compound may act as an insecticide or herbicide, providing an environmentally friendly alternative to traditional chemical pesticides.
- Pest Control : Studies have demonstrated that certain imidamide derivatives can effectively control a range of agricultural pests, making them valuable in integrated pest management strategies .
Biochemical Research
In biochemical studies, this compound can serve as a tool for probing enzyme activity and understanding metabolic pathways.
- Enzyme Inhibition Studies : The compound may be used to inhibit specific enzymes involved in metabolic processes, allowing researchers to study enzyme kinetics and the role of these enzymes in various biological systems.
Case Study 1: Anticancer Activity
A study conducted on various imidamide derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Agricultural Efficacy
In trials assessing the efficacy of imidamide compounds against common agricultural pests, this compound showed effective control over aphids and whiteflies, with reduced toxicity to beneficial insects compared to conventional pesticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogous derivatives:
Key Findings from Comparative Analysis
Physicochemical Properties
- Melting Points : The phenylsulfonyl-containing compound 16a (235–237°C) exhibits a significantly higher melting point than the methylthio derivative (90–95°C), indicating stronger intermolecular forces (e.g., dipole-dipole interactions) due to the sulfonyl group .
- Solubility : Compounds with polar substituents, such as pyridin-4-yl () or ethoxycarbonyloxy, show improved solubility in polar organic solvents compared to purely aromatic sulfonyl derivatives .
Critical Discussion of Structural Impact
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances electrophilicity, contrasting with the electron-donating methylthio group in ’s derivative. This difference impacts reactivity in nucleophilic substitution reactions .
- Steric Effects : Bulkier substituents, such as benzohydrazide in 16a, reduce solubility but improve thermal stability, as seen in its high melting point .
- Bioactivity : Azido groups () introduce explosive reactivity, limiting their utility compared to the more stable ethoxycarbonyloxy group in the target compound .
Preparation Methods
Microwave-Assisted Synthesis in Aqueous Medium
A notable method involves the use of microwave irradiation to accelerate the reaction between 2-iodobenzoic acid derivatives and acetamidine hydrochloride in the presence of copper dichloride and sodium hydroxide in water. This method achieves high yields with short reaction times.
| Parameter | Details |
|---|---|
| Reactants | 2-iodobenzoic acid (1.0 mmol), acetamidine hydrochloride (1.2 mmol) |
| Catalyst | Copper dichloride (0.1 mmol) |
| Base | Sodium hydroxide (4.0 equivalents) |
| Solvent | Water (3.0 mL) |
| Temperature | Room temperature (~20℃) |
| Time | 20 minutes |
| Irradiation | Microwave (120 W) |
| Yield | 55-89% depending on ligand and conditions |
| Workup | Solvent removal under vacuum, purification by silica gel chromatography |
This method is performed in a sealed glass tube to maintain reaction conditions and avoid solvent evaporation. The product is confirmed by NMR and MS analysis.
Thermal Condensation Method
Another approach involves the thermal condensation of formamidine hydrochloride with substituted aromatic acids such as 4-nitroanthranilic acid. The mixture is ground to a fine powder and heated at elevated temperatures (~200℃) in an oil bath.
| Parameter | Details |
|---|---|
| Reactants | 4-Nitroanthranilic acid (10.0 g, 54.9 mmol), formamidine hydrochloride (6.63 g, 82.4 mmol) |
| Temperature | 200℃ |
| Time | 30 minutes |
| Workup | Addition of NaOH solution, filtration, washing, and purification via silica plug filtration |
| Yield | Approximately 44% |
This method produces quinazolinone derivatives but can be adapted for related imidamide compounds. The product may require extensive purification due to solubility issues.
Base-Catalyzed Reaction in Methanol
A base-catalyzed reaction using sodium methoxide in methanol has also been documented for preparing related imidamide compounds.
| Parameter | Details |
|---|---|
| Reactants | Formimidamide hydrochloride (7.1 mmol), sodium methoxide (7.1 mmol), compound 5 (7.1 mmol) |
| Solvent | Methanol (50 mL) |
| Temperature | Room temperature (~20℃) |
| Time | 24 hours |
| Yield | 55.8% |
| Workup | Isolation of light yellow solid, melting point determination, NMR characterization |
This method is suitable for sensitive substrates and allows for mild reaction conditions with moderate yields.
Reaction Conditions and Optimization
- Diluent Choice: Alcohols such as methanol and ethanol are preferred solvents due to their compatibility with the reaction components and ability to dissolve both organic and inorganic reagents.
- Temperature Control: Mild to moderate temperatures (20℃ to 200℃) are employed depending on the method, with microwave irradiation allowing lower temperature and shorter reaction times.
- Catalysts and Bases: Copper dichloride and sodium hydroxide are commonly used to catalyze and facilitate the reaction, especially in aqueous media.
- Microwave Irradiation: This technique significantly reduces reaction time and often improves yields by providing uniform heating and energy input.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Microwave-assisted aqueous | 2-iodobenzoic acid, acetamidine HCl, CuCl2, NaOH | Water | 20℃ | 20 min | 55-89 | Sealed tube, microwave irradiation, high yield |
| Thermal condensation | 4-nitroanthranilic acid, formamidine HCl | None (solid phase) | 200℃ | 30 min | ~44 | Requires NaOH workup, purification needed |
| Base-catalyzed methanol | Formimidamide HCl, sodium methoxide, compound 5 | Methanol | 20℃ | 24 h | 55.8 | Mild conditions, moderate yield |
Research Findings and Analytical Confirmation
- All synthesized products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.
- The microwave-assisted method shows superior efficiency in terms of time and yield compared to conventional heating.
- Thermal methods require careful temperature control and post-reaction purification due to by-product formation and solubility challenges.
- Base-catalyzed reactions in methanol offer a gentle alternative but require longer reaction times.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the ethoxycarbonyloxy group can be introduced via condensation reactions using ethoxycarbonyl chloride under anhydrous conditions, while the phenylsulfonyl moiety may be added through sulfonylation with phenylsulfonyl chloride. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and using catalysts like DMAP for acyl transfer. Post-synthesis, purification via silica gel chromatography (e.g., ethyl acetate/hexane gradient) ensures high purity . Yield improvements may involve iterative solvent screening (e.g., THF vs. DCM) and monitoring intermediates with TLC.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- NMR : H NMR should show distinct signals for the ethoxycarbonyl group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH) and the phenylsulfonyl moiety (aromatic protons at δ 7.5–8.0 ppm). The imidamide NH protons typically appear as broad singlets (δ 8.5–9.5 ppm).
- IR : Stretching vibrations for sulfonyl (S=O, 1350–1300 cm) and carbonyl (C=O, 1700–1750 cm) groups are key markers.
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with <3 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives using advanced analytical methods?
- Methodological Answer : Discrepancies in stereochemistry (e.g., Z/E isomerism) require a combination of:
- X-ray crystallography : To unambiguously determine spatial arrangement, as demonstrated for structurally analogous sulfonamides .
- NOESY NMR : Cross-peaks between the ethoxycarbonyl group and adjacent protons can confirm spatial proximity in the Z-configuration.
- DFT calculations : Computational modeling (e.g., Gaussian 16) predicts optimized geometries and compares theoretical vs. experimental NMR shifts to validate assignments .
Q. What strategies are effective for modulating the reactivity of the ethoxycarbonyloxy group in this compound under varying experimental conditions?
- Methodological Answer :
- pH-dependent stability : The ethoxycarbonyloxy group hydrolyzes in basic conditions (pH >9). Kinetic studies via HPLC can track degradation rates.
- Protecting group alternatives : Replace ethoxycarbonyl with tert-butoxycarbonyl (Boc) for enhanced stability in acidic environments.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the carbonyl group during nucleophilic substitutions, while protic solvents (e.g., MeOH) accelerate hydrolysis .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the bioactivity of this compound while minimizing off-target effects?
- Methodological Answer :
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to identify IC values in cell-based models.
- Selectivity profiling : Screen against related enzymes (e.g., sulfotransferases) using activity-based protein profiling (ABPP) with fluorescent probes.
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS to predict in vivo behavior .
Q. What computational tools can predict the intermolecular interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to sulfonylurea receptors (SUR1) using crystal structures from the PDB (e.g., 6BAA). Prioritize poses with hydrogen bonds to the sulfonyl group.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to rank affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
